molecular formula C37H30N6Na2O10S3 B12766115 Disodium 4'-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate CAS No. 55698-27-6

Disodium 4'-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate

Cat. No.: B12766115
CAS No.: 55698-27-6
M. Wt: 860.8 g/mol
InChI Key: IXVRKGLTSYAEMD-UHFFFAOYSA-L
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Description

Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate is a complex organic compound with a unique structure. It is characterized by the presence of multiple azo groups, sulphonate groups, and a pyrazole ring. This compound is often used in various industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate involves multiple steps. The process typically starts with the preparation of the pyrazole ring, followed by the introduction of azo groups through diazotization and coupling reactions. The sulphonate groups are then introduced through sulphonation reactions. The final step involves the formation of the disodium salt to enhance the compound’s solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, sulphonated derivatives, and oxidized products.

Scientific Research Applications

Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate involves its interaction with specific molecular targets. The compound’s azo groups can undergo reduction to form amines, which can then interact with various enzymes and proteins. The sulphonate groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methylbenzenesulphonate
  • Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-chlorophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate

Uniqueness

Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its multiple azo and sulphonate groups make it highly versatile for various applications in research and industry.

Properties

CAS No.

55698-27-6

Molecular Formula

C37H30N6Na2O10S3

Molecular Weight

860.8 g/mol

IUPAC Name

disodium;3-methyl-5-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C37H32N6O10S3.2Na/c1-22-5-14-32(15-6-22)56(51,52)53-30-12-8-28(9-13-30)38-40-35-24(3)20-27(21-34(35)55(48,49)50)26-7-18-33(23(2)19-26)39-41-36-25(4)42-43(37(36)44)29-10-16-31(17-11-29)54(45,46)47;;/h5-21,36H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

IXVRKGLTSYAEMD-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3C)C4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)C)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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